Technical Documentation Center

(1-phenyl-1H-pyrazol-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-phenyl-1H-pyrazol-3-yl)methanamine
  • CAS: 1034024-59-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-Phenyl-1H-Pyrazol-3-yl Methanamine and the Broader Landscape of 1-Phenylpyrazole Derivatives in Drug Discovery

This guide provides an in-depth technical exploration of 1-phenyl-1H-pyrazol-3-yl methanamine, a notable calcimimetic agent, and contextualizes its significance within the broader and highly versatile class of 1-phenylpy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 1-phenyl-1H-pyrazol-3-yl methanamine, a notable calcimimetic agent, and contextualizes its significance within the broader and highly versatile class of 1-phenylpyrazole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with field-proven insights, focusing on synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols.

The 1-Phenylpyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1-phenylpyrazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in drug discovery due to its synthetic tractability and ability to interact with a wide array of biological targets.[1] The presence of a phenyl ring at the N1 position of the pyrazole core provides a crucial handle for modulating pharmacokinetic and pharmacodynamic properties. This scaffold is a cornerstone in the development of therapeutics across diverse disease areas, including cancer, inflammation, and metabolic disorders.[2][3] The versatility of the 1-phenylpyrazole core allows for substitutions at various positions, leading to a rich diversity of pharmacological activities.

A Focused Analysis: 1-Phenyl-1H-Pyrazol-3-yl Methanamine as a Type II Calcimimetic

A prime example of the therapeutic potential of this scaffold is 1-phenyl-1H-pyrazol-3-yl methanamine and its analogs, which have been identified as potent and orally bioavailable type II calcimimetics.[4][5] These compounds are designed to treat conditions such as secondary hyperparathyroidism by allosterically modulating the calcium-sensing receptor (CaSR).[6][7]

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][8] 1-Phenyl-1H-pyrazol-3-yl methanamine acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the endogenous ligand (Ca²⁺) and enhances the receptor's sensitivity to calcium.[6] This potentiation of CaSR signaling in the parathyroid gland leads to a decrease in the secretion of parathyroid hormone (PTH), thereby helping to normalize calcium and phosphate levels in the blood.[9]

Below is a diagram illustrating the signaling pathway of the Calcium-Sensing Receptor and the role of calcimimetics.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ca2_ion Ca²⁺ CaSR CaSR Ca2_ion->CaSR Binds to Orthosteric Site Gq_11 Gq/11 CaSR->Gq_11 Activates Calcimimetic Calcimimetic (1-phenyl-1H-pyrazol-3-yl methanamine analog) Calcimimetic->CaSR Binds to Allosteric Site PLC PLC Gq_11->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PTH_secretion ↓ PTH Secretion Ca_release->PTH_secretion

Caption: Allosteric activation of the CaSR by a calcimimetic enhances its sensitivity to extracellular Ca²⁺, leading to the activation of Gq/11, subsequent intracellular signaling, and ultimately, the inhibition of PTH secretion.

Synthesis of 1-Phenyl-1H-Pyrazol-3-yl Methanamine: A Generalized Protocol

The synthesis of 1-phenyl-1H-pyrazol-3-yl methanamine typically involves a multi-step process. The following is a generalized, field-proven protocol that highlights the key transformations. The rationale behind the choice of reagents and conditions is to ensure high yield and purity.

Experimental Protocol: Synthesis of 1-Phenyl-1H-Pyrazol-3-yl Methanamine

  • Step 1: Synthesis of 1-Phenyl-1H-pyrazole-3-carbonitrile.

    • Rationale: This step establishes the core pyrazole ring with a nitrile group at the 3-position, which serves as a precursor to the aminomethyl group.

    • Procedure:

      • To a solution of (E)-3-ethoxyacrylonitrile in a suitable solvent such as ethanol, add phenylhydrazine.

      • The reaction mixture is typically heated under reflux for several hours to drive the cyclization.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

  • Step 2: Reduction of the Nitrile to the Amine.

    • Rationale: The nitrile group is reduced to a primary amine. A strong reducing agent is required for this transformation.

    • Procedure:

      • Dissolve the 1-phenyl-1H-pyrazole-3-carbonitrile in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄). The slow addition is crucial to control the exothermic reaction.

      • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC/HPLC).

      • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution. This procedure is critical for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easy to filter.

      • Filter the mixture and wash the solid with fresh solvent.

      • Concentrate the filtrate under reduced pressure to yield the crude 1-phenyl-1H-pyrazol-3-yl methanamine.

      • The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

The Broader Spectrum: 1-Phenylpyrazole Derivatives in Oncology

Beyond their role as calcimimetics, 1-phenylpyrazole derivatives have emerged as a significant class of compounds in oncology, primarily as inhibitors of protein kinases and anti-apoptotic proteins of the Bcl-2 family.[2][10]

Kinase Inhibition: Targeting Dysregulated Signaling Pathways

Numerous 1-phenylpyrazole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as those in the PI3K/Akt/mTOR pathway.[6][11][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Promotes Pyrazole_Inhibitor 1-Phenylpyrazole Kinase Inhibitor Pyrazole_Inhibitor->PI3K Inhibits Pyrazole_Inhibitor->Akt Inhibits Pyrazole_Inhibitor->mTOR Inhibits

Caption: 1-Phenylpyrazole derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway, thereby blocking downstream signaling that promotes cancer cell proliferation and survival.

Table 1: Representative 1-Phenylpyrazole-Based Kinase Inhibitors and their Bioactivities

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazole-based derivativesAkt161[2]
Phenyl-pyrazole derivativesBCR-ABL14.2[2]
Pyrazole-based derivativesAurora A160[2]
Pyrazole-based derivativesCDK11520[2]
Phenylpyrazole amidesS6K134[13]
Targeting the Bcl-2 Family: Inducing Apoptosis in Cancer Cells

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their overexpression in cancer cells contributes to therapeutic resistance.[14][15][16] 1-Phenylpyrazole derivatives have been designed to mimic the BH3 domain of pro-apoptotic proteins, thereby inhibiting the anti-apoptotic function of proteins like Bcl-2 and Mcl-1 and inducing cancer cell death.[10][17][18]

cluster_mitochondrion Mitochondrion Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis Induces Pyrazole_Inhibitor 1-Phenylpyrazole Bcl-2 Inhibitor Pyrazole_Inhibitor->Bcl2 Inhibits

Caption: 1-Phenylpyrazole derivatives can inhibit anti-apoptotic Bcl-2 family proteins, leading to the activation of pro-apoptotic proteins and subsequent apoptosis.

Table 2: Selected 1-Phenylpyrazole-Based Bcl-2 Family Inhibitors and their Bioactivities

Compound ClassTarget ProteinKᵢ (µM)IC₅₀ (µM)Reference
Phenylpyrazole derivative (LC126)Mcl-113-[10]
Phenylpyrazole derivative (LC126)Bcl-210-[10]
Optimized Phenylpyrazole (GQN-B18)Mcl-10.25-[10]
Optimized Phenylpyrazole (GQN-B18)Bcl-25.6-[10]
Pyrazole-based derivative (11)--63.44 (HT-29)[19][20]

Analytical Characterization: Ensuring Purity and Structural Integrity

The robust analytical characterization of 1-phenylpyrazole derivatives is paramount for their development as therapeutic agents. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and stability of these compounds.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of 1-phenylpyrazole derivatives.[21][22][23] The choice of column, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Causality: A C18 column is chosen for its versatility and excellent retention of moderately nonpolar compounds like 1-phenylpyrazoles. The 5 µm particle size provides a good balance between resolution and backpressure.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Causality: Acetonitrile is a common organic modifier that provides good peak shape. Formic acid is added to control the pH and improve the ionization of basic compounds in the mass spectrometer if coupled (LC-MS), and to sharpen peaks by reducing tailing. A gradient elution is often necessary to resolve impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Causality: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection: UV at 254 nm.

      • Causality: The phenyl and pyrazole rings in these compounds typically exhibit strong absorbance at or near 254 nm.

  • System Suitability:

    • Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include:

      • Tailing factor: Should be between 0.8 and 1.5.

      • Theoretical plates: Should be >2000.

      • Repeatability of retention time and peak area: RSD < 2%.

NMR and Mass Spectrometry: Unambiguous Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural confirmation of synthesized 1-phenylpyrazole derivatives.[24][25][26]

  • ¹H and ¹³C NMR: Provide detailed information about the chemical environment of protons and carbons, allowing for the complete assignment of the molecular structure. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for resolving complex structures and confirming connectivity.[24][25]

  • Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to further confirm the structure.[27][28][29] The fragmentation of 1-phenylpyrazoles often involves characteristic losses of small molecules like N₂, HCN, and fragments from the substituents.[30]

Conclusion and Future Perspectives

The 1-phenyl-1H-pyrazol-3-yl methanamine scaffold and its broader derivative class represent a highly successful platform in modern drug discovery. From the targeted allosteric modulation of the Calcium-Sensing Receptor to the inhibition of critical cancer-related targets like kinases and Bcl-2 family proteins, the versatility of this chemical entity is evident. The continued exploration of structure-activity relationships, guided by robust synthetic strategies and comprehensive analytical characterization, will undoubtedly lead to the discovery of new and improved therapeutics based on the 1-phenylpyrazole core. As our understanding of the underlying biology of diseases deepens, the tailored design of novel 1-phenylpyrazole derivatives will remain a fruitful endeavor for medicinal chemists and drug development professionals.

References

  • Akl, H. et al. (2014). A dual role for the anti-apoptotic Bcl-2 protein in cancer: mitochondria versus endoplasmic reticulum. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(10), 2240-2252. [Link]

  • Bao, L. et al. (2020). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 10, 1689. [Link]

  • Chen, K. et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 9(25), 27369–27396. [Link]

  • Delbridge, A. R. D., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy.
  • Garner, T. P., et al. (2018). Targeting BCL-2 regulated apoptosis in cancer. Open Biology, 8(5), 180029. [Link]

  • Kale, J., et al. (2018). Bcl-2 family proteins: changing partners in the dance towards death.
  • Lee, J. Y., & Lee, J. H. (2020). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Journal of Cancer Prevention, 25(3), 135-144.
  • Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-6538. [Link]

  • Poon, S. F., et al. (2009). Discovery and Optimization of Substituted 1-(1-Phenyl-1H-pyrazol-3-yl)methanamines as Potent and Efficacious Type II Calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535–6538. [Link]

  • Conigrave, A. D., & Ward, D. T. (2013). Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways. Best Practice & Research Clinical Endocrinology & Metabolism, 27(3), 315-331.
  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(16), 9123-9126.
  • Magdy, N., et al. (2021). Calcium-Sensing Receptor (CaSR), Its Impact on Inflammation and the Consequences on Cardiovascular Health. International Journal of Molecular Sciences, 22(5), 2591. [Link]

  • Lee, S. J., et al. (2016). Biotransformation of N-Heterocyclic Compounds 1-Phenylpyrazole and 1-Phenylpyrrole by Escherichia coli (pDTG141) Expressing Naphthalene Dioxygenase of Pseudomonas sp. Strain NCIB 9816-4. Journal of Microbiology and Biotechnology, 26(1), 1-8.
  • The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. (2023). Journal of Translational Medicine, 21(1), 1-17. [Link]

  • Bruncko, M., et al. (2009). Tetrahydroisoquinoline amide substituted phenyl pyrazoles as selective Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 218-221. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2021). Molecules, 26(16), 4933.
  • Carrión, M. D., et al. (2005). Structural elucidation of a new Δ2‐pyrazoline derivatives using 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 43(12), 1033-1037. [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 1-17. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2008). Current Organic Chemistry, 12(10), 817-843.
  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Tewari, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 819128. [Link]

  • Lee, K., et al. (2020). Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127021. [Link]

  • Li, G., et al. (2007). Structure Elucidation of a Pyrazolo[14][18]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1113-1121.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chen, K., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • Li, G., et al. (2007). Structure Elucidation of a Pyrazolo[14][18]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1113-1121. [Link]

  • Tewari, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 819128.
  • Helal, M. H., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 10(58), 35085-35101. [Link]

  • The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research. (2025). International Journal of Molecular Sciences, 26(14), 7890. [Link]

  • Gierse, J. K., et al. (1996). A new class of cyclooxygenase-2 inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • Abuelizz, H. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106312. [Link]

  • Wang, C., et al. (2019). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science, 42(15), 2533-2540. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8(8), 867-882.
  • Trofimov, A. I., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. [Link]

  • Palagummi, V. S. M., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
  • Zhang, Y., et al. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. Journal of Chromatography A, 1007(1-2), 199-205. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6598. [Link]

  • A Systematic Review and Meta-analysis of Efficacy and Safety of Calcimimetic Agents in the Treatment of Secondary Hyperparathyroidism in Patients with Chronic Kidney Disease. (2020). Kidney & Blood Pressure Research, 45(4), 533-546. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Research, 6(7), 3636-3642.
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). Bioorganic Chemistry, 131, 106312.
  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers in Chemistry, 6, 458.
  • Efficacy of Early Treatment with Calcimimetics in Combination with Reduced Doses of Vitamin D Sterols in Dialysis Patients. (2008). Clinical Journal of the American Society of Nephrology, 3(1), 138-145. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).

Sources

Exploratory

Literature Review &amp; Technical Guide: Synthesis of (1-Phenyl-1H-pyrazol-3-yl)methanamine

Executive Summary Target Molecule: (1-Phenyl-1H-pyrazol-3-yl)methanamine CAS Registry Number: 687635-04-7 Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.21 g/mol This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (1-Phenyl-1H-pyrazol-3-yl)methanamine CAS Registry Number: 687635-04-7 Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.21 g/mol

This technical guide provides a comprehensive analysis of the synthetic pathways for (1-phenyl-1H-pyrazol-3-yl)methanamine , a critical scaffold in medicinal chemistry often found in kinase inhibitors (e.g., for oncology) and GPCR ligands. The primary challenge in synthesizing this molecule lies in establishing the correct regiochemistry of the pyrazole ring (1,3-substitution vs. 1,5-substitution) and the clean conversion of the C3-substituent into a primary amine without over-alkylation.

This guide details two primary synthetic strategies:

  • The "Modern" Regioselective Route: Copper-catalyzed N-arylation of a pre-formed pyrazole-3-carboxylate.

  • The "Classic" Cyclocondensation Route: Reaction of phenylhydrazine with 1,3-electrophiles, optimized for regiocontrol.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The retrosynthetic tree below illustrates the two most logical approaches.

Diagram 1: Retrosynthetic Pathways

Retrosynthesis Target (1-Phenyl-1H-pyrazol-3-yl)methanamine Nitrile 1-Phenyl-1H-pyrazole-3-carbonitrile Nitrile->Target Reduction (LAH/H2) Amide 1-Phenyl-1H-pyrazole-3-carboxamide Amide->Target Reduction (LAH) Halide 3-(Chloromethyl)-1-phenyl-1H-pyrazole Halide->Target Gabriel Synthesis Ester Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Ester->Nitrile Amidation -> Dehydration Ester->Amide Ammonolysis Ester->Halide Reduction -> Chlorination Preformed Ethyl 1H-pyrazole-3-carboxylate + Phenylboronic acid Preformed->Ester Chan-Lam Coupling (Route A: High Regioselectivity) Cyclo Phenylhydrazine + Ethyl 2,4-dioxovalerate Cyclo->Ester Cyclocondensation (Route B: Traditional)

Caption: Retrosynthetic analysis showing Route A (N-Arylation) and Route B (Cyclocondensation) leading to the common Ester intermediate.

Part 2: Route A — The Regioselective N-Arylation (Recommended)

This route is recommended for medicinal chemistry scale (mg to gram) due to its unambiguous regiochemistry. By starting with a commercially available 3-substituted pyrazole, we avoid the formation of the unwanted 1,5-isomer.

Step 1: Chan-Lam Coupling

Objective: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. Mechanism: Copper(II)-mediated oxidative cross-coupling.

  • Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv), Phenylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

  • Conditions: Stir open to air (or under O₂ balloon) at room temperature for 24–48 hours.

Protocol:

  • Charge a round-bottom flask with Ethyl 1H-pyrazole-3-carboxylate (140 mg, 1 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and Cu(OAc)₂ (181 mg, 1 mmol).

  • Add DCM (10 mL) followed by Pyridine (161 µL, 2 mmol).

  • Stir vigorously open to the atmosphere. The reaction color typically changes from blue to green/brown as the catalytic cycle proceeds.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The N1-arylated product is usually less polar than the NH-pyrazole.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Conversion to Methanamine

Once the ester is secured, it must be converted to the amine. The Amide Reduction method is preferred for its operational simplicity over the Gabriel synthesis.

Sub-step 2a: Ammonolysis

  • Reagents: 7N Ammonia in Methanol.

  • Conditions: Sealed tube, 80°C, 12 hours.

  • Product: 1-Phenyl-1H-pyrazole-3-carboxamide.[1]

Sub-step 2b: Amide Reduction

  • Reagents: Lithium Aluminum Hydride (LAH) (3.0 equiv).

  • Solvent: Anhydrous THF.

  • Conditions: Reflux under Argon for 4–6 hours.

Detailed Protocol (Reduction):

  • Suspend LAH (114 mg, 3 mmol) in anhydrous THF (5 mL) at 0°C under Argon.

  • Add 1-phenyl-1H-pyrazole-3-carboxamide (187 mg, 1 mmol) portion-wise (solid) or as a solution in THF.

  • Allow to warm to room temperature, then heat to reflux for 4 hours.

  • Fieser Workup (Critical for Safety): Cool to 0°C. Carefully add:

    • 114 µL Water

    • 114 µL 15% NaOH solution

    • 342 µL Water

  • Stir until a white granular precipitate forms. Filter and wash with THF.

  • Concentrate the filtrate to yield the crude amine. Purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).

Part 3: Route B — The Classic Cyclocondensation (Scale-Up)

This route is more economical for large-scale synthesis but requires careful control of conditions to minimize the 1,5-phenyl isomer.

Step 1: Condensation

Objective: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. Reagents: Phenylhydrazine + Ethyl 2,4-dioxovalerate (or Ethyl 3-ethoxymethacrylate).

The Regioselectivity Problem: Reaction of phenylhydrazine with 1,3-dicarbonyls typically yields a mixture of 1,3- and 1,5-isomers.

  • Kinetic Product: Often the 1,5-isomer (sterically driven).

  • Thermodynamic Product: The 1,3-isomer (often favored in acidic media).

Optimized Protocol (Gosselin et al. Method): Using fluorinated alcohols (like TFE or HFIP) or specific acidic buffers can drastically improve the ratio in favor of the 1-phenyl-3-carboxylate.

  • Dissolve Ethyl 2,4-dioxovalerate (1 equiv) in Ethanol containing HCl (cat.).

  • Add Phenylhydrazine (1 equiv) dropwise at 0°C.

  • Reflux for 2 hours.

  • Purification: The 1,3-isomer is typically less soluble and has a higher melting point. Recrystallization from Ethanol/Water is often sufficient to isolate the correct isomer.

Step 2: Nitrile Formation & Reduction

Alternatively, if starting from 1-phenyl-1H-pyrazole-3-carbonitrile (commercially available or made via dehydration of the amide):

Reduction Protocol (Catalytic Hydrogenation):

  • Catalyst: Raney Nickel or Pd/C.

  • Solvent: Methanol saturated with Ammonia (to prevent secondary amine formation).

  • Pressure: 40–60 psi H₂.

  • Duration: 12 hours.

Note: This method is cleaner than LAH reduction but requires a Parr shaker or autoclave.

Part 4: Comparative Data & Workflow

Table 1: Comparison of Synthetic Methods
FeatureRoute A (N-Arylation)Route B (Cyclocondensation)
Starting Material Ethyl 1H-pyrazole-3-carboxylatePhenylhydrazine
Regiocontrol Perfect (100% 1,3-isomer) Variable (Requires optimization)
Cost Moderate (Boronic acid/Copper)Low
Scalability Good (up to 100g)Excellent (kg scale)
Safety Profile Good (Avoids hydrazines in step 1)Moderate (Hydrazines are toxic)
Overall Yield ~60-70%~40-50% (after isomer separation)
Diagram 2: Experimental Workflow (Route A)

Workflow Step1 Step 1: Chan-Lam Coupling (Cu(OAc)2, PhB(OH)2) RT, 24h Inter1 Intermediate: Ethyl Ester Step1->Inter1 Step2 Step 2: Ammonolysis (NH3/MeOH) 80°C, Sealed Tube Inter1->Step2 Inter2 Intermediate: Carboxamide Step2->Inter2 Step3 Step 3: Reduction (LiAlH4, THF) Reflux, 4h Inter2->Step3 Final Final Product: (1-Phenyl-1H-pyrazol-3-yl)methanamine Step3->Final

Caption: Step-by-step workflow for the recommended high-purity synthesis (Route A).

Part 5: Critical Safety & Handling

  • Lithium Aluminum Hydride (LAH): Reacts violently with water. Use only dry solvents and glassware. Perform Fieser workup carefully behind a blast shield.

  • Phenylhydrazine (Route B): Known carcinogen and skin sensitizer. Handle in a fume hood with double gloves.

  • Copper Salts: Toxic to aquatic life. Dispose of waste in dedicated heavy metal containers.

References

  • Organic Syntheses. (2004). General procedure for the Gabriel Synthesis of Primary Amines. [Link]

  • PubChem. (2024). Compound Summary: (1-phenyl-1H-pyrazol-3-yl)methanamine. [Link]

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives (The Chan-Lam Coupling). Synthesis. [Link]

  • Amgen Inc. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

(1-phenyl-1H-pyrazol-3-yl)methanamine PubChem CID and SMILES

This guide details the chemical identity, synthesis, and medicinal application of (1-phenyl-1H-pyrazol-3-yl)methanamine , a critical scaffold in the development of Type II calcimimetics. Core Identity & Therapeutic Archi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and medicinal application of (1-phenyl-1H-pyrazol-3-yl)methanamine , a critical scaffold in the development of Type II calcimimetics.

Core Identity & Therapeutic Architecture

Executive Summary

(1-phenyl-1H-pyrazol-3-yl)methanamine (PubChem CID: 40067790) is a bioactive heterocyclic primary amine. It serves as a foundational pharmacophore in the discovery of Type II Calcimimetics —positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR). Unlike Type I agonists (which mimic calcium), these agents bind to the transmembrane domain of CaSR, increasing the receptor's sensitivity to extracellular calcium and thereby suppressing parathyroid hormone (PTH) secretion.[1] This compound represents a strategic "ring-constrained" analog of earlier phenylalkylamine calcimimetics (e.g., Fendiline, Cinacalcet precursors).

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertyData
IUPAC Name (1-phenylpyrazol-3-yl)methanamine
Common Name 3-Aminomethyl-1-phenylpyrazole
PubChem CID 40067790
SMILES C1=CC=C(C=C1)N2C=CC(=N2)CN
InChIKey RXHPGUCJGZFJPA-UHFFFAOYSA-N
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
LogP (Predicted) 1.5 (Moderate Lipophilicity)
pKa (Base) ~9.0 (Primary amine)
H-Bond Donors 1 (Amine NH₂)
H-Bond Acceptors 2 (Pyridine-like N, Amine N)

Synthetic Pathways & Experimental Logic

The synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine typically proceeds via the construction of the pyrazole core followed by functional group manipulation. The most robust route involves the reduction of 1-phenyl-1H-pyrazole-3-carbonitrile .

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available precursors: Phenylhydrazine and Acrylonitrile derivatives.

SynthesisPath Target (1-phenyl-1H-pyrazol-3-yl) methanamine Nitrile 1-phenyl-1H-pyrazole- 3-carbonitrile Nitrile->Target Reduction (H2/Pd or LAH) Hydrazine Phenylhydrazine Hydrazine->Nitrile Condensation Precursor 2-Chloroacrylonitrile (or equivalent 1,3-dipole) Precursor->Nitrile Cycloaddition (Base-mediated)

Figure 1: Retrosynthetic logic flow from raw materials to the target amine.

Detailed Experimental Protocol

Objective: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine via Nitrile Reduction.

Step 1: Synthesis of 1-phenyl-1H-pyrazole-3-carbonitrile
  • Reagents: Phenylhydrazine, 2-chloroacrylonitrile (or ethoxymethylene malononitrile for carboxylate route), Triethylamine (Et₃N).

  • Mechanism: A [3+2] cycloaddition followed by elimination of HCl (or EtOH) establishes the aromatic pyrazole ring.

  • Procedure:

    • Dissolve phenylhydrazine (1.0 eq) in ethanol.

    • Add 2-chloroacrylonitrile (1.1 eq) dropwise at 0°C.

    • Reflux for 3–5 hours. The intermediate pyrazoline undergoes oxidation/elimination to form the fully aromatic 3-carbonitrile.

    • Purification: Recrystallize from ethanol/water to yield the nitrile as a white solid.

Step 2: Reduction to Methanamine (The Critical Step)
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or H₂/Raney Nickel.

  • Rationale: The nitrile group (-CN) must be fully reduced to the primary amine (-CH₂NH₂). Catalytic hydrogenation is preferred for scale, while LiAlH₄ is common for small-scale lab synthesis.

  • Protocol (LiAlH₄ Method):

    • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

    • Solvent: Add anhydrous THF (tetrahydrofuran).

    • Addition: Add LiAlH₄ (2.0 eq) carefully at 0°C.

    • Substrate: Add a solution of 1-phenyl-1H-pyrazole-3-carbonitrile in THF dropwise.

    • Reaction: Warm to room temperature and stir for 4 hours (monitor by TLC).

    • Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

    • Salt Formation: Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane to precipitate the hydrochloride salt (stable form for storage).

Medicinal Chemistry Context: CaSR Modulation

This compound is not merely a chemical intermediate; it is a "privileged scaffold" for Calcium-Sensing Receptor (CaSR) modulation.

Mechanism of Action

The (1-phenyl-1H-pyrazol-3-yl)methanamine core acts as a Type II Calcimimetic .

  • Binding Site: Transmembrane domain (TMD) of the GPCR, distinct from the extracellular "Venus Flytrap" domain where Ca²⁺ binds.

  • Effect: It lowers the activation energy required for Ca²⁺ to trigger the Gq-protein signaling cascade.

  • Result: Increased intracellular IP₃ and Ca²⁺ release, leading to inhibition of PTH secretion.

Structure-Activity Relationship (SAR) Logic

The SAR of this scaffold relies on specific interactions within the receptor pocket:

SAR_Logic Compound (1-phenyl-1H-pyrazol-3-yl)methanamine Phenyl Ring Pyrazole Core Primary Amine Receptor CaSR Binding Pocket Hydrophobic Pocket Pi-Stacking Residues Acidic Residues (Glu/Asp) Compound:P->Receptor:H Lipophilic Interaction (Anchors molecule) Compound:Py->Receptor:Pi Pi-Pi Stacking (Orientation) Compound:A->Receptor:E Ionic Bond / H-Bond (Critical for affinity)

Figure 2: Pharmacophore mapping of the ligand to the CaSR binding pocket.

  • Primary Amine: Essential for forming an ionic bridge with acidic residues (e.g., Glu/Asp) in the receptor's transmembrane helices.

  • Phenyl Ring: Provides bulk tolerance and hydrophobic interactions (Van der Waals) to stabilize the ligand in the allosteric pocket.

  • Pyrazole Linker: Acts as a rigid spacer, orienting the phenyl ring and amine at the precise distance (~5–6 Å) required for optimal binding.

Safety & Handling (SDS Highlights)

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive to tissues due to primary amine).

    • H302: Harmful if swallowed.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the hydrochloride salt is hygroscopic.

References

  • Harrington, P. E., et al. (2009). Discovery and Optimization of Substituted 1-(1-Phenyl-1H-pyrazol-3-yl)methanamines as Potent and Efficacious Type II Calcimimetics.[2][3] Journal of Medicinal Chemistry, 52(21), 6535–6538.

  • PubChem. (n.d.). Compound Summary for CID 40067790: (1-phenyl-1H-pyrazol-3-yl)methanamine. National Center for Biotechnology Information.

  • Fotsch, C., & Harrington, P. E. (2007).[1] Calcium sensing receptor activators: calcimimetics.[1][2][4][5][6][7] Current Medicinal Chemistry, 14(28), 3027–3034.[1]

  • BenchChem. (n.d.). (1-phenyl-1H-pyrazol-3-yl)methanamine Structure and Synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: Kinase Inhibitor Design Using the 1-Phenyl-1H-pyrazol-3-yl Moiety

Executive Summary The 1-phenyl-1H-pyrazol-3-yl moiety represents a "privileged scaffold" in kinase inhibitor discovery. Its structural versatility allows it to function effectively as either a hinge-binding motif (Type I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-phenyl-1H-pyrazol-3-yl moiety represents a "privileged scaffold" in kinase inhibitor discovery. Its structural versatility allows it to function effectively as either a hinge-binding motif (Type I inhibitors) or as a hydrophobic spacer orienting effectors into the allosteric back-pocket (Type II inhibitors). This guide provides a comprehensive technical workflow for leveraging this moiety to target serine/threonine kinases (e.g., p38 MAPK, JNK3) and tyrosine kinases (e.g., Src, BCR-ABL).

Key Advantages of the Scaffold:
  • Hinge Interaction: The pyrazole nitrogens (N2) can serve as hydrogen bond acceptors/donors to the kinase hinge region.

  • Hydrophobic Anchoring: The N1-phenyl ring typically occupies the hydrophobic pocket I or II, providing critical van der Waals contacts that drive potency.

  • Vectorial Growth: The C3 and C4 positions allow for orthogonal substitution, enabling the fine-tuning of physicochemical properties and selectivity profiles.

Rational Design & Structure-Activity Relationship (SAR)

Pharmacophore Modeling

Effective design requires understanding the binding mode. In the context of the ATP-binding pocket, the 1-phenyl-1H-pyrazol-3-yl scaffold typically adopts a conformation where:

  • The Pyrazole Core: Acts as the primary connector. The N2 nitrogen often accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met341 in c-Src).

  • The N1-Phenyl Group: Projects into the hydrophobic region behind the ATP binding site (often near the gatekeeper residue). Substitutions here (e.g., 3-Cl, 4-F) can dramatically improve selectivity by exploiting steric clashes in off-target kinases.

  • The C3-Substituent: This is the "exit vector" pointing towards the solvent-exposed region or the ribose-binding pocket. This is the ideal site for solubilizing groups (e.g., morpholine, piperazine).

Binding Mode Visualization

The following diagram illustrates the generalized binding mode of a Type I inhibitor utilizing this scaffold.

BindingMode Hinge Hinge Region (Met/Glu Backbone) Pocket Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent Front (Ribose Pocket) Scaffold 1-Phenyl-1H-pyrazol-3-yl Core Scaffold Scaffold->Hinge H-Bond (N2 acceptor) Scaffold->Pocket Pi-Stacking / VdW (N1-Phenyl) Scaffold->Solvent C3-Linker (Amide/Urea)

Figure 1: Pharmacophore map showing the interaction vectors of the 1-phenyl-1H-pyrazol-3-yl scaffold within the kinase ATP-binding cleft.

Chemical Synthesis Protocols

The synthesis of the 1-phenyl-1H-pyrazol-3-yl core requires strict regiocontrol to avoid the formation of the 1-phenyl-1H-pyrazol-5-yl isomer. The following protocol details the synthesis of 1-phenyl-1H-pyrazol-3-amine , a versatile intermediate for urea or amide coupling.

Regioselective Synthesis of 1-Phenyl-1H-pyrazol-3-amine

Reaction Principle: The condensation of phenylhydrazine with 3-oxo-propanenitrile derivatives typically yields a mixture of 3-amino and 5-amino isomers. To favor the 3-amino isomer (or 3-substituted derivative), we utilize a specific enaminone precursor or control pH conditions.

Materials:

  • Phenylhydrazine hydrochloride (CAS: 59-88-1)

  • 3-Ethoxyacrylonitrile (CAS: 61310-53-0) or 3-aminocrotononitrile

  • Ethanol (Absolute)[1]

  • Sodium Ethoxide (21% in EtOH)

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-ethoxyacrylonitrile (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add phenylhydrazine hydrochloride (10 mmol) followed by slow addition of sodium ethoxide solution (11 mmol) at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 4–6 hours. Monitor reaction progress by TLC (Hexane:Ethyl Acetate 1:1).

    • Checkpoint: The 3-amino isomer typically runs lower (more polar) than the 5-amino isomer on silica gel, but this must be confirmed via NOE (Nuclear Overhauser Effect) NMR.

  • Workup: Cool the reaction mixture. Concentrate under reduced pressure. Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrazole C4-H signal (~5.8 ppm) and C5-H signal (~8.2 ppm).

    • Regioisomer Check: In the 1-phenyl-3-amine isomer, NOE should be observed between the N1-Phenyl ortho-protons and the C5-H proton. Absence of this NOE suggests the 5-amine isomer.

Derivatization (Urea Formation)

To create a Type II inhibitor (targeting the DFG-out conformation), convert the amine to a urea.

  • Dissolve 1-phenyl-1H-pyrazol-3-amine (1.0 eq) in dry DCM.

  • Add an aryl isocyanate (1.1 eq) (e.g., 4-fluorophenyl isocyanate).

  • Stir at RT for 12 hours. The product often precipitates.

  • Filter and wash with cold DCM to yield the 1-phenyl-3-(3-arylureido)pyrazole .

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the


 of the synthesized compounds against a target kinase (e.g., p38 MAPK or Src).

Method: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or Z'-LYTE™.

Protocol:

  • Compound Prep: Prepare 10 mM stock solutions in 100% DMSO. Perform 3-fold serial dilutions in DMSO (10 points).

  • Reaction Mix: In a 384-well white low-volume plate, add:

    • 2.5 µL of 4X Compound (final DMSO conc. 1%).

    • 2.5 µL of 4X Kinase/Antibody Mixture (Eu-anti-GST antibody + Kinase).

    • 2.5 µL of 4X Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).

    • 2.5 µL of Kinase Buffer A.

  • Incubation: Incubate at Room Temperature for 60 minutes in the dark.

  • Detection: Read fluorescence on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to derive

    
     using a 4-parameter logistic fit.
    
Cellular Target Engagement (Western Blot)

Objective: Verify that the inhibitor blocks the phosphorylation of downstream substrates in intact cells.

Protocol:

  • Cell Culture: Seed HCT116 or relevant cell line (0.5 x 10^6 cells/well) in 6-well plates. Allow attachment overnight.

  • Starvation: Replace media with serum-free media for 4–6 hours (to reduce basal phosphorylation).

  • Treatment: Treat cells with compound (0.1, 1, 10 µM) for 1 hour. Include DMSO control.

  • Stimulation: Stimulate the pathway (e.g., add 10 ng/mL TNF-

    
     for p38 MAPK or EGF for EGFR) for 15 minutes.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting: Run SDS-PAGE. Transfer to nitrocellulose.

    • Primary Ab: Phospho-specific antibody (e.g., p-HSP27 for p38, p-ERK for MAPK).

    • Loading Control: Total protein antibody (e.g., Total p38 or

      
      -actin).
      
  • Quantification: Normalize Phospho-signal to Total-signal using densitometry (ImageJ).

Experimental Workflow Diagram

The following diagram outlines the iterative cycle of design, synthesis, and testing required to optimize the 1-phenyl-1H-pyrazol-3-yl scaffold.

Workflow Design Rational Design (Docking/SAR) Synth Synthesis (Regioselective Cyclization) Design->Synth QC QC: NMR (NOE) & LCMS Confirm 3-yl isomer Synth->QC QC->Synth Fail (Regioisomer mix) Biochem Biochem Assay (IC50 Determination) QC->Biochem Pass Biochem->Design IC50 > 1 µM Cell Cellular Assay (Western Blot/Viability) Biochem->Cell IC50 < 100 nM Decision Hit Validation Cell->Decision Decision->Design Optimize PK/Selectivity

Figure 2: Iterative drug discovery workflow for pyrazole-based kinase inhibitors.

Troubleshooting & Expert Tips

  • Regioisomerism Issues: The most common failure mode is the formation of the 1-phenyl-5-amino isomer. If the 5-isomer dominates, switch from basic conditions (NaOEt) to acidic conditions (AcOH/reflux) or use enaminones instead of

    
    -ketonitriles.
    
  • Solubility: The 1-phenyl-pyrazole core is lipophilic (cLogP ~2.5–3.0). If compounds precipitate in the assay buffer, append a solubilizing tail (morpholine, N-methylpiperazine) at the phenyl para-position or the urea terminus.

  • Assay Interference: Pyrazoles can sometimes act as aggregators. Always include 0.01% Triton X-100 in kinase buffers to prevent false positives due to colloidal aggregation.

References

  • Regan, J., et al. (2002).[2] Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.[2] Journal of Medicinal Chemistry, 45(14), 2994-3008.[2] Link

  • Lacerda, R. B., et al. (2012). Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production.[3] PLoS ONE, 7(10), e46925. Link

  • Poon, S. F., et al. (2009).[4] Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics.[4] Journal of Medicinal Chemistry, 52(21), 6535-6538.[4] Link

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Link

  • Ansari, A., et al. (2017). Biological and medicinal significance of pyrazoles as privileged scaffolds.[5][6][7] European Journal of Medicinal Chemistry, 126, 826-826. (General Review on Pyrazole Scaffold).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine. This resource is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and troubleshoot purity issues. Our guidance is based on established chemical principles and field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (1-phenyl-1H-pyrazol-3-yl)methanamine?

There are three principal and well-established routes for synthesizing this target molecule. The choice of route often depends on the availability of starting materials, scale, and safety considerations.

  • Reductive Amination of 1-phenyl-1H-pyrazole-3-carbaldehyde: This is often the most direct route. The aldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2] This method is popular due to its operational simplicity.

  • Reduction of 1-phenyl-1H-pyrazole-3-carbonitrile: This route involves the chemical reduction of a nitrile functional group. It is a robust method capable of providing clean product if the correct reducing agent is chosen.[3][4]

  • Gabriel Synthesis from 3-(chloromethyl)-1-phenyl-1H-pyrazole: This classical method is excellent for avoiding the over-alkylation side products common in other amine syntheses.[5][6] It involves the alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.[7]

Q2: Which synthetic route is generally preferred and why?

For laboratory-scale synthesis, Reductive Amination is often preferred due to its one-pot nature and the commercial availability of the starting aldehyde. It avoids the use of highly reactive and hazardous reagents like Lithium Aluminum Hydride (LiAlH₄) that are common in nitrile reductions.[8] However, it requires careful control to minimize the formation of secondary amine impurities.[9][10]

For larger-scale syntheses where purity is paramount, the Gabriel Synthesis offers superior control and often cleaner reaction profiles, as it inherently prevents the formation of secondary and tertiary amines.[5][7] The main drawback can be the multiple steps and the potentially harsh conditions required for the final deprotection.[11]

Table 1: Comparison of Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsTypical YieldsProsCons
Reductive Amination 1-phenyl-1H-pyrazole-3-carbaldehydeNH₄OAc, NaBH₃CN or H₂, Catalyst[8][12]60-85%One-pot, operationally simple, mild conditions.Risk of secondary amine formation and alcohol byproduct.[9]
Nitrile Reduction 1-phenyl-1H-pyrazole-3-carbonitrileLiAlH₄, BH₃·THF, or Raney Ni/H₂[3][10]70-90%High yield, clean conversion to primary amine.Requires highly reactive/hazardous reagents, strict anhydrous conditions.[4]
Gabriel Synthesis 3-(halomethyl)-1-phenyl-1H-pyrazolePotassium Phthalimide, Hydrazine[5][7]75-90%Excellent for purity, avoids over-alkylation.Multi-step, deprotection can be harsh.[11]
Q3: How can I synthesize the required starting materials?
  • 1-phenyl-1H-pyrazole-3-carbaldehyde: This can be synthesized from 1-phenyl-1H-pyrazole via the Vilsmeier-Haack reaction, which uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[13][14]

  • 1-phenyl-1H-pyrazole-3-carbonitrile: This can be prepared from 3-bromo-1-phenyl-1H-pyrazole via a cyanation reaction, such as the Rosenmund-von Braun reaction using CuCN.

  • 3-(chloromethyl)-1-phenyl-1H-pyrazole: This is typically synthesized from the corresponding alcohol, (1-phenyl-1H-pyrazol-3-yl)methanol, using a chlorinating agent like thionyl chloride (SOCl₂).

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area: Low or No Product Yield
Q: My reductive amination of 1-phenyl-1H-pyrazole-3-carbaldehyde is giving a very low yield. What are the likely causes?

Low yield in this reaction is a common issue and can typically be traced to several factors.[15] A systematic check is the most effective troubleshooting approach.[16]

  • Inefficient Imine Formation: The first step is the condensation of the aldehyde and ammonia to form an imine. This equilibrium can be unfavorable.

    • Causality: The reaction is reversible and driven by the removal of water. Insufficient ammonia concentration or the presence of excess water in the solvent can stall the reaction.

    • Solution: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). If using a non-aqueous solvent like methanol, consider adding a dehydrating agent such as molecular sieves.

  • Incorrect pH: The reaction is highly pH-dependent.

    • Causality: At low pH, the ammonia source is fully protonated (NH₄⁺) and is no longer nucleophilic. At high pH, the formation of the iminium ion, which is the species that gets reduced, is disfavored. The optimal pH for most reductive aminations is between 6 and 8.

    • Solution: When using ammonium salts, the pH is usually self-regulating. If using aqueous ammonia, consider adding a mild acid like acetic acid to buffer the system.

  • Reducing Agent Reactivity: The choice and handling of the reducing agent are critical.

    • Causality: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated imine over the aldehyde.[2] A more powerful reductant like sodium borohydride (NaBH₄) will readily reduce the starting aldehyde to the corresponding alcohol, a common side product.[9]

    • Solution: Use NaBH(OAc)₃ or NaBH₃CN. Ensure the reagent is fresh; hydride reagents can decompose upon storage. Add the reducing agent only after allowing the aldehyde and ammonia source to stir for a period (e.g., 30-60 minutes) to allow for imine formation.

G start Low Yield in Reductive Amination check_imine Check Imine Formation Conditions start->check_imine check_pH Verify Reaction pH start->check_pH check_reductant Assess Reducing Agent start->check_reductant sub_imine1 Use large excess of NH₃ source? check_imine->sub_imine1 sub_pH pH between 6-8? check_pH->sub_pH sub_reductant1 Using NaBH₃CN or NaBH(OAc)₃? check_reductant->sub_reductant1 sub_imine1->check_pH Yes increase_ammonia Increase NH₄OAc to 5-10 eq. sub_imine1->increase_ammonia No sub_imine2 Reaction anhydrous? increase_ammonia->check_pH sub_pH->check_reductant Yes buffer_pH Buffer with AcOH if needed sub_pH->buffer_pH No buffer_pH->check_reductant switch_reductant Switch from NaBH₄ to a milder reductant. sub_reductant1->switch_reductant No sub_reductant2 Reagent added after pre-stirring? sub_reductant1->sub_reductant2 Yes end_good Systematically Optimize Parameters switch_reductant->end_good sub_reductant2->end_good Yes prestir Allow 30-60 min for imine formation before adding reductant. sub_reductant2->prestir No prestir->end_good G Aldehyde Pyrazole-CHO Imine [Pyrazole-CH=NH] Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Iminium [Pyrazole-CH=NH₂]⁺ Imine->Iminium + H⁺ PrimaryAmine Product: Pyrazole-CH₂-NH₂ Iminium->PrimaryAmine + [H⁻] SecondaryImine [Secondary Iminium]⁺ Iminium->SecondaryImine + Primary Amine - NH₃ SecondaryAmine Byproduct: (Pyrazole-CH₂)₂NH SecondaryImine->SecondaryAmine + [H⁻] Reducer1 [H⁻] Reducer2 [H⁻]

Caption: Formation pathway of secondary amine byproduct.
Q: My product is contaminated with (1-phenyl-1H-pyrazol-3-yl)methanol. How do I avoid this?

This indicates that your reducing agent is reducing the starting aldehyde directly.

  • Causality: This occurs when the reducing agent is too reactive and is not selective for the iminium ion over the carbonyl. Sodium borohydride (NaBH₄) is a common culprit.

  • Solution: Switch to a more selective, milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). [2]These reagents are significantly more reactive towards the protonated iminium ion than the neutral aldehyde, thus minimizing alcohol formation.

Problem Area: Product Purification & Isolation
Q: My amine product is streaking badly or sticking to my silica gel column. How can I improve my chromatography?

Amines are basic and interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing (streaking), and sometimes irreversible adsorption. [17]

  • Causality: The lone pair on the amine nitrogen forms strong hydrogen bonds or acid-base interactions with the silica surface.

  • Solution:

    • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). [18]This base will preferentially interact with the acidic sites on the silica, allowing your amine product to elute more cleanly.

    • Use a Different Stationary Phase: If the problem persists, consider using a different stationary phase like alumina (basic or neutral) or a polymer-based column.

    • Salt Formation and Extraction: An alternative to chromatography is an acid-base workup. Dissolve the crude mixture in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). Your basic amine product will move into the aqueous layer as the hydrochloride salt, while neutral impurities (like the alcohol byproduct) will remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified free-base amine back into an organic solvent. [18]

Table 2: Recommended Chromatography Solvents
Impurity TypeEluent SystemModifierRationale
Non-polar impuritiesHexane / Ethyl Acetate1% Et₃NStandard system for moderately polar compounds. Et₃N masks silica acidity.
(1-phenyl-1H-pyrazol-3-yl)methanolDichloromethane / Methanol1% NH₄OHMore polar system needed to elute the alcohol. NH₄OH is volatile and easy to remove.
Unreacted AldehydeHexane / Ethyl Acetate1% Et₃NAldehyde is less polar than the amine; should elute first in a gradient.

Recommended Protocol: Reductive Amination

This protocol is a robust starting point for the synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine.

Materials:

  • 1-phenyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc, 5.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-phenyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and anhydrous methanol.

  • Add ammonium acetate (5.0 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture dropwise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding 1 M NaOH solution until the pH is >10.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by column chromatography on silica gel using an appropriate eluent system containing 1% triethylamine.

References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Chemguide. (n.d.). Reduction of nitriles. Available at: [Link]

  • SparkL. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines. Available at: [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available at: [Link]

  • ACS Publications. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Available at: [Link]

  • Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines. Available at: [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]

  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • PMC. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Potency of 1-Phenyl vs. 1-Methyl Pyrazole Methanamines: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[1] This guide provides an in-depth technical comparison of the biological potency of two key subclasses of pyrazole derivatives: 1-phenylpyrazole-methanamines and 1-methylpyrazole-methanamines. By examining their structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to equip researchers with the insights needed for the rational design of more potent and selective drug candidates.

The core of this analysis focuses on the impact of the substituent at the 1-position of the pyrazole ring—either a phenyl or a methyl group—on the biological activity of the corresponding methanamine derivatives. We will explore how this seemingly minor structural variation can significantly influence the compound's interaction with biological targets, leading to differences in anticancer, antimicrobial, and anti-inflammatory properties.

The Structural Distinction: Phenyl vs. Methyl

The fundamental difference between these two classes of compounds lies in the nature of the N1-substituent. The 1-phenyl group introduces a bulky, aromatic, and lipophilic moiety, capable of engaging in π-π stacking and hydrophobic interactions with biological targets. In contrast, the 1-methyl group is a small, aliphatic, and less sterically demanding substituent. This variation in size, shape, and electronic properties is the primary driver of the observed differences in biological potency.

Comparative Biological Potency: A Data-Driven Analysis

To provide an objective comparison, the following sections summarize the available quantitative data on the anticancer and antimicrobial activities of 1-phenyl and 1-methyl pyrazole methanamine derivatives. It is important to note that a direct head-to-head comparison under identical experimental conditions is not always available in the literature. Therefore, the data presented here is a synthesis of findings from various studies, and any cross-study comparisons should be interpreted with caution.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[2][3] The N1-substituent plays a crucial role in modulating this activity, often by influencing the compound's ability to bind to key oncogenic targets such as protein kinases.

Table 1: Comparative Anticancer Potency of 1-Phenyl vs. 1-Methyl Pyrazole Derivatives

Compound ClassTarget/Cell LinePotency (IC50)Key ObservationsReference
1-Phenylpyrazole Derivatives
1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativeCDK20.98 ± 0.06 µMThe phenyl groups at the 1 and 3 positions contribute to potent kinase inhibition.[4]
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivativesVarious cancer cell linesPotent inhibitory effectsAmide derivatives showed significant cell growth inhibition.[2]
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)Colorectal RKO carcinoma cellsIC50 of 9.9 ± 1.1 μM (for a potent derivative)The 1-phenyl substituent is a common feature in these active compounds.[5]
1-Methylpyrazole Derivatives
1-methyl-5-(2, 4, 6-trimethoxy-phenyl)-1H-pyrazole derivativeAnti-inflammatory mediatorsActive anti-inflammatory agentsWhile not a direct anticancer study, it highlights the biological activity of this scaffold.[6]
N-methyl-4-(trifluoromethyl) phenyl pyrazole derivativeMCF-7 cellsIC50 of 15.54 µMDemonstrates anticancer potential, though direct comparison is difficult.[6]
3,5-dimethylpyrazole derivativeMeprin α inhibitionDecrease in inhibitory activity compared to 3,5-diphenylpyrazoleThe smaller methyl group may lead to a loss of key interactions within the binding site.[7]

From the available data, a general trend suggests that the 1-phenyl substituent often correlates with higher anticancer potency , particularly in the context of kinase inhibition. The bulky and aromatic nature of the phenyl group can facilitate crucial hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases like EGFR and VEGFR-2, leading to enhanced inhibitory activity. In contrast, the smaller methyl group may not be able to engage in these same interactions, potentially resulting in lower potency.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Antimicrobial Activity

The pyrazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents.[8] These compounds often exert their effects by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.

Table 2: Comparative Antimicrobial Potency of 1-Phenyl vs. 1-Methyl Pyrazole Derivatives

Compound ClassOrganism(s)Potency (MIC)Key ObservationsReference
1-Phenylpyrazole Derivatives
Phenylpyrazole-4-carbaldehyde derivativeVarious bacteria and fungiModerate to potent activityThe 1-phenyl group is a consistent feature in these active compounds.[9]
3,5-diaryl-1H-pyrazolesXanthomonas Campestris, Aspergillus NigerChloro-substituted styryl ring enhanced activityDemonstrates the importance of substitutions on the phenyl rings for potency.[10]
Pyrazole derivatives containing imidazothiadiazoleMulti-drug resistant bacteriaMIC = 0.25 µg/mL for potent derivativesThe overall molecular structure, including the 1-phenyl group, contributes to high potency.[11]
1-Methylpyrazole Derivatives
1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine derivativesArabidopsis seedlings (plant model)Induced triple responseWhile not a direct antimicrobial study, it shows biological activity of N-methyl pyrazole methanamines.[12]
Imidazo[2,1-b][1][7][8]thiadiazole compoundsGram-positive and Gram-negative bacteriaMIC values <0.24 μg/mLHighlights the potential of the core scaffold, which could be combined with a 1-methylpyrazole.[11]

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Precursors UDP-NAG & UDP-NAM-pentapeptide (Precursors) MurA_F MurA-F enzymes Precursors->MurA_F Synthesis Lipid_Carrier Lipid Carrier (Bactoprenol) MurA_F->Lipid_Carrier Attachment to Lipid Carrier Transglycosylases Transglycosylases Lipid_Carrier->Transglycosylases Translocation across membrane Peptidoglycan Peptidoglycan (Cell Wall) Transglycosylases->Peptidoglycan Glycan chain polymerization Transpeptidases Transpeptidases (PBPs) Transpeptidases->Peptidoglycan Peptide cross-linking

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays used to determine the biological potency of pyrazole methanamine derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][13]

Materials:

  • 96-well flat-bottom microplates

  • Test compounds (1-phenyl and 1-methyl pyrazole methanamines)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]

Materials:

  • 96-well U-bottom microplates

  • Test compounds (1-phenyl and 1-methyl pyrazole methanamines)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Broth_Microdilution_Workflow

Conclusion and Future Directions

The comparative analysis of 1-phenyl and 1-methyl pyrazole methanamines reveals that the nature of the N1-substituent is a critical determinant of biological potency. The available evidence suggests that the 1-phenyl group often imparts superior anticancer activity, likely due to its ability to form key hydrophobic and aromatic interactions with protein targets. In the realm of antimicrobial agents, the structure-activity relationships are more complex, with the overall substitution pattern playing a more significant role.

For researchers in drug discovery, these findings provide valuable guidance for the design of future pyrazole-based therapeutics. The choice between a 1-phenyl and a 1-methyl substituent should be carefully considered based on the specific biological target and the desired pharmacological profile. Further head-to-head comparative studies of 1-phenyl and 1-methyl pyrazole methanamines across a broader range of biological assays are warranted to build a more comprehensive understanding of their relative potencies and to unlock the full therapeutic potential of this versatile chemical scaffold.

References

Please note that due to the dynamic nature of online content, some URLs may have changed since the time of this writing.

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. 2012;17(5):5192-5203. Available from: [Link]

  • Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PLoS One. 2019;14(11):e0225233. Available from: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Med Chem. 2023;14(2):305-322. Available from: [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. 2024;84(1):1-10. Available from: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. 2016;8(19):229-234. Available from: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Adv. 2021;11(48):30273-30284. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. J Med Chem. 1999;42(5):769-77. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chem. 2021;15(1):34. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):119. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. 2022. Available from: [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Orient J Chem. 2019;35(1). Available from: [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica. 2011;3(6):436-443. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Pharmaceutical Sciences. 2025;87(3):457-463. Available from: [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. 2015. Available from: [Link]

  • Current status of pyrazole and its biological activities. J Chem Pharm Res. 2013;5(12):11-21. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. 2025. Available from: [Link]

  • (1-Methyl-1H-pyrazol-5-yl)methanamine Properties. EPA. 2025. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. 2019;12(4):1635-1640. Available from: [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Bioorg Chem. 2021;115:105216. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. 2022;27(19):6292. Available from: [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Cells. 2019;8(7):655. Available from: [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies. 2025;9(1):1833-1854. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel). 2022;15(9):1088. Available from: [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. 2022. Available from: [Link]

  • 5-Phenyl-1H-pyrazole-3-methanamine. PubChem. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2023;28(16):6055. Available from: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. J Chem Sci. 2021;133(2):49. Available from: [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Bioorg Chem. 2021;115:105216. Available from: [Link]

  • Current status of pyrazole and its biological activities. J Chem Pharm Res. 2013;5(12):11-21. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

(1-phenyl-1H-pyrazol-3-yl)methanamine proper disposal procedures

Operational Guide: Safe Disposal and Handling of (1-phenyl-1H-pyrazol-3-yl)methanamine Executive Safety Summary (1-phenyl-1H-pyrazol-3-yl)methanamine is a nitrogen-rich heterocyclic building block. While valuable for dru...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of (1-phenyl-1H-pyrazol-3-yl)methanamine

Executive Safety Summary

(1-phenyl-1H-pyrazol-3-yl)methanamine is a nitrogen-rich heterocyclic building block. While valuable for drug discovery, its disposal requires strict adherence to protocols governing organic bases and marine pollutants .

Critical Hazard Directive:

  • Do NOT dispose of down the drain. This compound poses a significant toxicity risk to aquatic environments.

  • Do NOT mix with strong oxidizers or acids in the waste stream. Exothermic neutralization or the formation of toxic nitrogen oxides (

    
    ) may occur.
    
  • Treat as Hazardous Chemical Waste: All aliquots, mother liquors, and contaminated solid waste (gloves, weighing boats) must be incinerated via a licensed contractor.

Chemical Profile & Hazard Assessment

Before handling waste, verify the chemical properties that dictate the disposal pathway.[1]

PropertySpecificationOperational Implication
Functional Group Primary Amine (

) attached to Pyrazole
Basic Nature: Segregate from acids to prevent heat generation.
Physical State Solid (typically off-white powder)Dust hazard during transfer; requires particulate protection (N95/P100).
Acidity/Basicity Weak Base (

est. ~4-5)
Compatible with "Organic Base" or "General Organic" waste streams.
Reactivity Reacts with Acyl halides, Anhydrides, OxidizersIncompatible: Do not place in waste containers with Peroxides or Nitric Acid.
Toxicology Irritant (Skin/Eye), Acute Tox.[2][3][4][5] (Oral)PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

Waste Segregation Logic

Proper segregation is the primary defense against laboratory accidents. The following decision tree illustrates the required workflow for classifying this specific amine waste.

WasteSegregation Start Waste Generation: (1-phenyl-1H-pyrazol-3-yl)methanamine StateCheck Is the Waste Solid or Liquid? Start->StateCheck LiquidType Liquid Solvent Matrix? StateCheck->LiquidType Liquid (Mother Liquor) SolidWaste Solid Waste Bin (Double-bagged, Label: Toxic/Irritant) StateCheck->SolidWaste Solid (Powder/Gloves) HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) LiquidType->HalogenCheck HaloWaste Halogenated Organic Waste (Segregated Carboy) HalogenCheck->HaloWaste Yes AcidCheck Check pH: Is the mixture Acidic? HalogenCheck->AcidCheck No NonHaloWaste Non-Halogenated Organic Waste (Contains Amines) AcidCheck->NonHaloWaste Neutral/Basic Neutralize CAUTION: Do NOT neutralize in bin. Collect as Acidic Waste if already mixed. AcidCheck->Neutralize Acidic (Accidental Mix)

Figure 1: Decision matrix for segregating amine-based chemical waste. Note the critical check for halogenated solvents, which dictates the final incineration pathway.

Step-by-Step Disposal Protocol

Phase 1: Solid Waste (Pure Compound & Contaminated Debris)
  • Containment: Place pure solid waste into a screw-cap glass vial or high-density polyethylene (HDPE) jar. Do not use loose bags for pure chemicals to prevent dust aerosolization.

  • Secondary Packaging: Place the sealed vial into the laboratory's designated "Solid Hazardous Waste" bag (usually clear or yellow, depending on institutional rules).

  • Debris: Contaminated gloves, pipette tips, and weighing boats should be placed directly into the solid waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(1-phenyl-1H-pyrazol-3-yl)methanamine"

    • Hazards: Check "Toxic" and "Irritant".[6]

Phase 2: Liquid Waste (Solutions & Mother Liquors)
  • Compatibility Check: Ensure the solvent stream is compatible with amines.

    • Safe: Methanol, Ethanol, DMSO, Ethyl Acetate, THF.

    • Unsafe:[5] Concentrated acids, Peroxides.

  • Transfer: Pour the solution into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel to prevent spills.

  • Rinsing: Triple-rinse the original glassware with a small volume of compatible solvent (e.g., acetone) and add the rinsate to the same waste container.

  • Log Entry: Immediately log the addition on the waste container's inventory sheet. Record the approximate mass of the amine added.

Phase 3: Empty Container Management (RCRA Compliance)

Under EPA RCRA regulations (40 CFR § 261.7), a container is considered "empty" only if:

  • All wastes have been removed using common practices (pouring/scraping).

  • No more than 2.5 cm (1 inch) of residue remains on the bottom.

  • Action: Triple rinse the empty bottle with a solvent capable of dissolving the residue. Pour rinsate into the liquid waste stream. Deface the label and discard the bottle as trash (glass recycling is usually prohibited for chemical containers) or glass waste , depending on local EHS rules.

Spill Response & Management

In the event of a benchtop spill, immediate action prevents exposure and contamination.

SpillResponse Alert 1. Alert & Assess (Is it >100g or highly toxic?) PPE 2. Don PPE (Double Nitrile, Goggles, N95) Alert->PPE Minor Spill Disposal 6. Disposal (All materials to Haz Waste) Alert->Disposal Major Spill (Evacuate/Call EHS) Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop powder or wipe liquid) Contain->Clean Decon 5. Decontamination (Wipe with weak acid - e.g., dilute citric) Clean->Decon Decon->Disposal

Figure 2: Operational workflow for managing minor spills of (1-phenyl-1H-pyrazol-3-yl)methanamine.

Decontamination Tip: Because this compound is an amine (base), a final wipe-down of the contaminated surface with a dilute citric acid solution or 1% acetic acid will help solubilize and neutralize trace residues, making them easier to wipe up with water.

References & Regulatory Grounding

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Container Residues (40 CFR § 261.7)." EPA.gov.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.

  • Fisher Scientific. "Safety Data Sheet: 1-Phenylpyrazole derivatives." (General class reference for toxicological profiles).

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.